Cas no 126325-54-0 (3,5-Dibromo-2-methylpyridin-4-amine)
3,5-Dibromo-2-methylpyridin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 3,5-Dibromo-2-methylpyridin-4-amine
- 2-methyl-4-amino-3,5-dibromopyridine
- 4-AMINO-3,5-DIBROMO-2-METHYLPYRIDINE
- 4-Amino-3,5-dibromo-2-picoline
- 4-Pyridinamine,3,5-dibromo-2-methyl-
- 3,5-Dibromo-2-methyl-4-pyridinamine
- 4-AMINO-3,5-DIBROMO-6-METHYLPYRIDINE
- 3,5-dibromo-2-methylpyridin-4-amine(WX191322)
- MFCD06797195
- PB40165
- Z1269139560
- SCHEMBL20698729
- BFA32554
- AKOS015891968
- CS-0215757
- 3,5-bis(bromanyl)-2-methyl-pyridin-4-amine
- 126325-54-0
- 4-Pyridinamine, 3,5-dibromo-2-methyl-
- AS-63248
- DTXSID40560037
- FT-0643048
- EN300-298563
- 3,5-dibromo-2-methyl-pyridin-4-amine
- A805660
- SY066058
- W15203
- A805541
- d-penicillamine(2,5)-enkephali
- DB-025217
-
- MDL: MFCD06797195
- Inchi: 1S/C6H6Br2N2/c1-3-5(8)6(9)4(7)2-10-3/h2H,1H3,(H2,9,10)
- InChI Key: OGFASSJAUYBSPR-UHFFFAOYSA-N
- SMILES: BrC1=C(C(=CN=C1C)Br)N
Computed Properties
- Exact Mass: 263.89000
- Monoisotopic Mass: 263.89
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.9A^2
- XLogP3: 2
Experimental Properties
- Density: 1.99
- Boiling Point: 296.2°C at 760 mmHg
- Flash Point: 132.9°C
- Refractive Index: 1.651
- PSA: 38.91000
- LogP: 3.07840
3,5-Dibromo-2-methylpyridin-4-amine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3,5-Dibromo-2-methylpyridin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029194917-5g |
3,5-Dibromo-2-methylpyridin-4-amine |
126325-54-0 | 95% | 5g |
820.08 USD | 2021-06-01 | |
| Alichem | A029194917-10g |
3,5-Dibromo-2-methylpyridin-4-amine |
126325-54-0 | 95% | 10g |
1,266.30 USD | 2021-06-01 | |
| Alichem | A029194917-25g |
3,5-Dibromo-2-methylpyridin-4-amine |
126325-54-0 | 95% | 25g |
2,030.10 USD | 2021-06-01 | |
| Chemenu | CM126939-1g |
3,5-dibromo-2-methylpyridin-4-amine |
126325-54-0 | 95% | 1g |
$356 | 2021-08-05 | |
| Chemenu | CM126939-1g |
3,5-dibromo-2-methylpyridin-4-amine |
126325-54-0 | 95%+ | 1g |
$356 | 2023-02-18 | |
| eNovation Chemicals LLC | D745540-100mg |
4-Pyridinamine, 3,5-dibromo-2-methyl- |
126325-54-0 | 95% | 100mg |
$105 | 2024-06-08 | |
| eNovation Chemicals LLC | D745540-250mg |
4-Pyridinamine, 3,5-dibromo-2-methyl- |
126325-54-0 | 95% | 250mg |
$135 | 2024-06-08 | |
| eNovation Chemicals LLC | D745540-1g |
4-Pyridinamine, 3,5-dibromo-2-methyl- |
126325-54-0 | 95% | 1g |
$195 | 2024-06-08 | |
| Enamine | EN300-298563-0.05g |
3,5-dibromo-2-methylpyridin-4-amine |
126325-54-0 | 95.0% | 0.05g |
$52.0 | 2025-03-19 | |
| Enamine | EN300-298563-0.1g |
3,5-dibromo-2-methylpyridin-4-amine |
126325-54-0 | 95.0% | 0.1g |
$79.0 | 2025-03-19 |
3,5-Dibromo-2-methylpyridin-4-amine Suppliers
3,5-Dibromo-2-methylpyridin-4-amine Related Literature
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 3,5-Dibromo-2-methylpyridin-4-amine
3,5-Dibromo-2-methylpyridin-4-amine (CAS No. 126325-54-0): A Comprehensive Overview
3,5-Dibromo-2-methylpyridin-4-amine, also referred to by its CAS registry number 126325-54-0, is a synthetic organic compound with a unique chemical structure that has garnered significant attention in various scientific domains. This compound belongs to the class of pyridine derivatives, which are widely studied for their versatile applications in pharmaceuticals, agrochemicals, and materials science. The molecule features a pyridine ring substituted with bromine atoms at positions 3 and 5, a methyl group at position 2, and an amino group at position 4. These substituents impart distinctive electronic and steric properties to the molecule, making it a valuable compound for both academic research and industrial applications.
The synthesis of 3,5-dibromo-2-methylpyridin-4-amine typically involves multi-step organic reactions. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound using bromination techniques combined with nucleophilic substitution or coupling reactions. Researchers have explored various catalysts and reaction conditions to optimize the yield and purity of the compound. For instance, studies published in *Organic Process Research & Development* highlight the use of microwave-assisted synthesis to accelerate the formation of this pyridine derivative, showcasing its potential for large-scale production in pharmaceutical industries.
One of the most promising applications of 3,5-dibromo-2-methylpyridin-4-amine lies in its role as an intermediate in drug discovery. The compound's ability to act as a bioisostere or a pharmacophore mimic has been extensively investigated. In a study published in *Journal of Medicinal Chemistry*, researchers demonstrated that this compound exhibits potent inhibitory activity against certain kinases, making it a potential candidate for anti-cancer drug development. Furthermore, its brominated substituents contribute to enhanced bioavailability and stability, which are critical factors in drug design.
In addition to its pharmaceutical applications, 3,5-dibromo-2-methylpyridin-4-amine has shown promise in agrochemical research. Recent studies have explored its use as a lead compound for developing novel pesticides and herbicides. The compound's ability to interact with specific enzymes involved in plant metabolism has been documented in *Pest Management Science*, where it was found to exhibit selective toxicity against agricultural pests without adverse effects on non-target organisms.
The environmental fate and toxicity of 3,5-dibromo-2-methylpyridin-4-amine have also been subjects of recent research. Studies conducted by environmental scientists have assessed its biodegradation potential and persistence in soil and water systems. According to findings published in *Environmental Science & Technology*, the compound demonstrates moderate biodegradability under aerobic conditions, which is favorable for its safe disposal and minimal environmental impact.
From a materials science perspective, 3,5-dibromo-2-methylpyridin-4-amine has been investigated as a precursor for advanced materials such as conductive polymers and metalloorganic frameworks (MOFs). Its nitrogen-containing functional groups facilitate coordination with metal ions, enabling the construction of porous materials with applications in gas storage and catalysis. A study featured in *Chemistry of Materials* highlighted its role in synthesizing MOFs with exceptional surface areas and catalytic activities for CO₂ capture.
Recent advancements in computational chemistry have further deepened our understanding of 3,5-dibromo-2-methylpyridin-4-amine's properties. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns. These studies have been instrumental in predicting the compound's behavior under various reaction conditions and guiding experimental designs for optimizing its synthesis and applications.
In conclusion, 3,5-dibromo-2-methylpyridin-4-amines (CAS No. 126325-54) is a multifaceted compound with significant potential across diverse scientific disciplines. Its unique chemical structure enables versatile applications ranging from drug discovery to materials science. As research continues to uncover new aspects of its properties and utility, this compound is poised to play an increasingly important role in advancing both academic knowledge and industrial innovations.
126325-54-0 (3,5-Dibromo-2-methylpyridin-4-amine) Related Products
- 93336-53-9(3-bromo-2-methylquinolin-4-amine hydrochloride)
- 10460-50-1(5-bromo-2-methylpyridin-4-amine)
- 1351516-43-2(3-Bromo-2,5-dimethylpyridin-4-amine)
- 97944-41-7(3-Bromo-2-methylpyridin-4-amine)
- 1381941-36-1(5-Bromo-2-ethylpyridin-4-amine)
- 33259-24-4(3-Bromo-2,6-dimethylpyridin-4-amine)
- 193690-72-1(3,5-Dibromo-2,6-dimethylpyridin-4-amine)
- 849353-21-5(2-PYRIDINECARBONITRILE, 4-AMINO-5-BROMO-6-METHYL-)
- 90772-21-7(3-Bromo-2-methylquinolin-4-amine)
- 1806963-34-7(4-Amino-3-bromo-2-(bromomethyl)pyridine)